4-(2,4,6-Trimethylphenyl)oxan-4-ol
Description
4-(2,4,6-Trimethylphenyl)oxan-4-ol is a tetrahedral oxolane derivative featuring a 2,4,6-trimethylphenyl substituent at the 4-position of the oxan-4-ol ring. Notably, the compound is listed as discontinued by CymitQuimica, indicating restricted commercial availability as of 2025 .
Properties
IUPAC Name |
4-(2,4,6-trimethylphenyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10-8-11(2)13(12(3)9-10)14(15)4-6-16-7-5-14/h8-9,15H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEHIVFLJFIOIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2(CCOCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C2(CCOCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Reactivity and Solubility
- Oxan-4-ol vs. The latter is highlighted in market reports as a regionally traded intermediate .
- Ester Derivative: Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate’s ester group enhances lipophilicity, making it suitable for non-polar reaction environments. Its safety data sheet mandates precautions against skin/eye irritation and respiratory exposure .
Research and Market Insights
- Commercial Availability : Only 4-(2,4,6-trimethylphenyl)-4-oxobutyric acid is actively marketed, with regional price and supplier data tracked through 2025 .
- Safety Profiles : The ethyl ester derivative requires stringent handling protocols under GHS guidelines, including hazard statements for acute toxicity and environmental hazards .
- Synthetic Utility : The discontinued status of this compound suggests niche or obsolete applications, whereas its carboxylic acid and ester analogs remain relevant in industrial workflows .
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